molecular formula C13H13NO B13969050 [4-(4-Methylpyridin-2-yl)phenyl]methanol CAS No. 494785-37-4

[4-(4-Methylpyridin-2-yl)phenyl]methanol

Cat. No.: B13969050
CAS No.: 494785-37-4
M. Wt: 199.25 g/mol
InChI Key: NNYOTAHBUCFBDI-UHFFFAOYSA-N
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Description

4-(4-Methyl(pyridin-2-yl))benzyl alcohol is an organic compound that belongs to the class of benzyl alcohols It features a benzyl alcohol moiety substituted with a 4-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl(pyridin-2-yl))benzyl alcohol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 4-(4-Methyl(pyridin-2-yl))benzyl alcohol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl(pyridin-2-yl))benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzylamine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of 4-(4-Methyl(pyridin-2-yl))benzaldehyde or 4-(4-Methyl(pyridin-2-yl))benzoic acid.

    Reduction: Formation of 4-(4-Methyl(pyridin-2-yl))benzylamine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(4-Methyl(pyridin-2-yl))benzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methyl(pyridin-2-yl))benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl(pyridin-2-yl))benzaldehyde
  • 4-(4-Methyl(pyridin-2-yl))benzoic acid
  • 4-(4-Methyl(pyridin-2-yl))benzylamine

Uniqueness

4-(4-Methyl(pyridin-2-yl))benzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its alcohol functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

494785-37-4

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

[4-(4-methylpyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C13H13NO/c1-10-6-7-14-13(8-10)12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3

InChI Key

NNYOTAHBUCFBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)CO

Origin of Product

United States

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